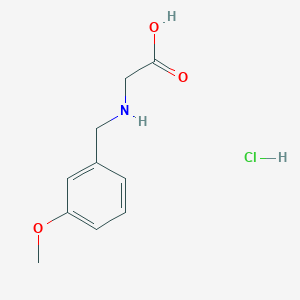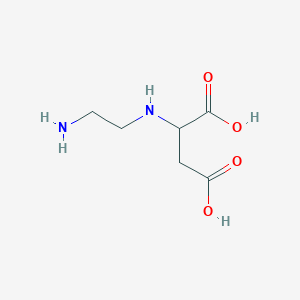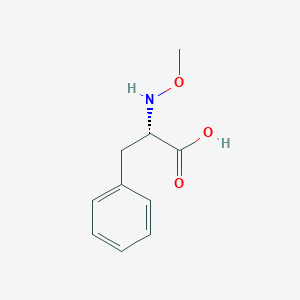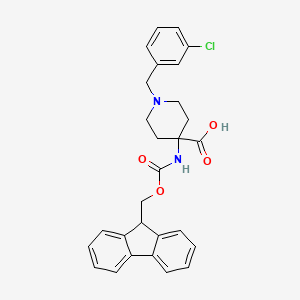
3-(Aminomethyl)-1,2-benzenediol HBr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-1,2-benzenediol hydrobromide is a chemical compound with significant importance in various scientific fields It is a derivative of catechol, featuring an aminomethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-1,2-benzenediol hydrobromide typically involves the reaction of catechol with formaldehyde and ammonium chloride, followed by treatment with hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid can be employed to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 3-(aminomethyl)-1,2-benzenediol hydrobromide may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity catechol, formaldehyde, and ammonium chloride.
Reaction Control: Automated systems to monitor temperature, pH, and reaction time.
Purification: Crystallization or recrystallization techniques to obtain the pure hydrobromide salt.
Types of Reactions:
Oxidation: 3-(Aminomethyl)-1,2-benzenediol hydrobromide can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form various aminomethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of 3-(aminomethyl)-1,2-benzoquinone.
Reduction: Formation of 3-(aminomethyl)-1,2-benzenediol derivatives.
Substitution: Formation of various substituted catechol derivatives.
科学研究应用
3-(Aminomethyl)-1,2-benzenediol hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 3-(aminomethyl)-1,2-benzenediol hydrobromide involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in catecholamine synthesis, such as tyrosine hydroxylase.
Pathways: It may influence the biosynthesis of neurotransmitters like dopamine and norepinephrine by acting as a precursor or modulator.
相似化合物的比较
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)-5-methylhexanoic acid
Comparison:
- Structural Differences: While 3-(aminomethyl)-1,2-benzenediol hydrobromide has a catechol backbone, similar compounds may have different aromatic or aliphatic structures.
- Reactivity: The presence of different functional groups can significantly alter the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its structural properties and reactivity.
属性
IUPAC Name |
3-(aminomethyl)benzene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.BrH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLNIWSKIFFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid](/img/structure/B8179862.png)

![4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B8179875.png)
![tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8179882.png)







